![molecular formula C17H16ClNO3S B5765367 methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the benzoic acid ester family and has been found to exhibit unique properties that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of tyrosine kinase, an enzyme that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate in lab experiments is its high purity and stability. Additionally, it has been extensively studied and optimized, making it a reliable compound for use in research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate. One potential direction is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective drugs. Finally, the antibacterial and antifungal properties of this compound also warrant further investigation, as it may lead to the development of new antibiotics.
Métodos De Síntesis
The synthesis of methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate involves the reaction between 2-chloro-5-nitrobenzoic acid and 3-phenylthiopropanoic acid in the presence of thionyl chloride. The resulting intermediate is then treated with methyl alcohol and sodium hydroxide to obtain the final product. This synthesis method has been extensively studied and optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate has been found to exhibit promising applications in pharmaceutical research. It has been shown to have potential as an anti-inflammatory agent, a cancer treatment, and a drug for the treatment of Parkinson's disease. Additionally, it has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(3-phenylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)14-11-12(7-8-15(14)18)19-16(20)9-10-23-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUZPAHVHFHIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-{[3-(phenylsulfanyl)propanoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

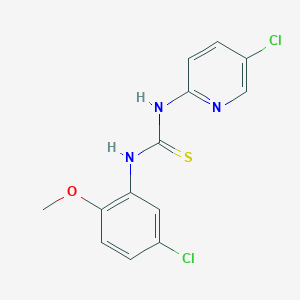
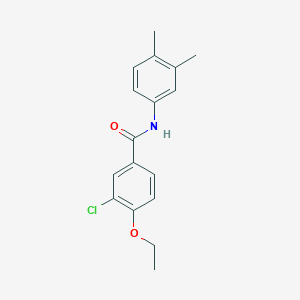

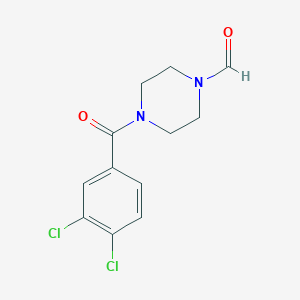
![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)
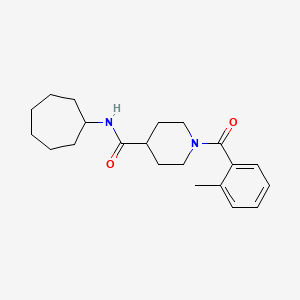
![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

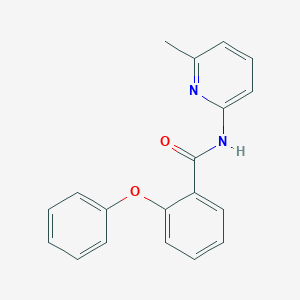

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)


